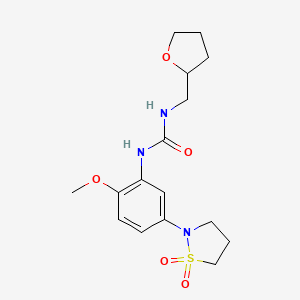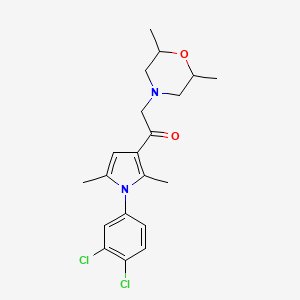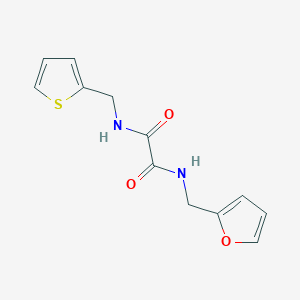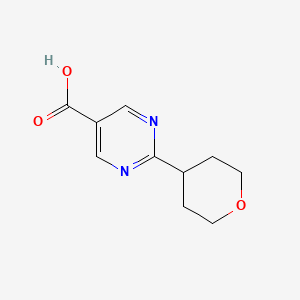![molecular formula C6H5NO3S2 B2624952 2,3-Dihydro-3-oxo-4H-thieno[3,2-b]-1,4-thiazine 1,1-dioxide CAS No. 214692-07-6](/img/structure/B2624952.png)
2,3-Dihydro-3-oxo-4H-thieno[3,2-b]-1,4-thiazine 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-3-oxo-4H-thieno[3,4-e][1,2,4]thiadiazine 1,1-dioxides are a novel series of compounds that have been synthesized and evaluated for their effects on the rat cardiovascular system . They are part of the larger family of 1,2,4-benzothiadiazine-1,1-dioxides, which have been reported to have various biological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
Synthesis Analysis
The compounds were synthesized via Curtius rearrangement of appropriate sulfamoylacylazides, which were prepared from known starting materials . This synthesis process was developed by Arranz et al .Molecular Structure Analysis
The molecular structure of 2,3-Dihydro-3-oxo-4H-thieno[3,4-e][1,2,4]thiadiazine 1,1-dioxides is part of the larger family of thiadiazine structures, which have the molecular formula C3H4N2S .Chemical Reactions Analysis
In isolated rat portal vein, these thienothiadiazines inhibited the spontaneous motility produced by KCl (20 mM). They also exhibited inhibitory effects when the cell membrane was depolarized by an increased extracellular KCl concentration (80 mM) .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
These compounds have been reported to exhibit antimicrobial activity . This makes them potentially useful in the development of new antimicrobial drugs.
Antiviral Activity
They also show antiviral properties . This suggests that they could be used in the treatment of various viral infections.
Antihypertensive Activity
These compounds have been found to have antihypertensive effects . They could therefore be used in the management of high blood pressure.
Antidiabetic Activity
They have been reported to exhibit antidiabetic activity . This suggests potential use in the treatment of diabetes.
Anticancer Activity
These compounds have shown anticancer properties . This indicates potential use in cancer therapy.
KATP Channel Activators
They have been identified as KATP channel activators . This suggests potential use in the treatment of diseases related to the malfunction of these channels.
AMPA Receptor Modulators
These compounds have been reported to act as AMPA receptor modulators . This suggests potential use in the treatment of neurological disorders related to AMPA receptors.
Voltage-Dependent Calcium Channel Blockers
They have been evaluated as voltage-dependent calcium channel blockers . This suggests potential use in the treatment of diseases related to the malfunction of these channels.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,1-dioxo-4H-thieno[3,2-b][1,4]thiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3S2/c8-5-3-12(9,10)4-1-2-11-6(4)7-5/h1-2H,3H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVLQJUKYOVFKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(S1(=O)=O)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-3-oxo-4H-thieno[3,2-b]-1,4-thiazine 1,1-dioxide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-chlorophenyl)-2-hydroxyethyl]-N-(4-methylbenzyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2624870.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-methylbutanamide](/img/structure/B2624874.png)




![2-[1-(4-Ethylphenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2624884.png)





![2-nitro-N-[3-(trifluoromethyl)phenyl]dibenzo[b,f][1,4]oxazepine-10(11H)-carboxamide](/img/structure/B2624892.png)